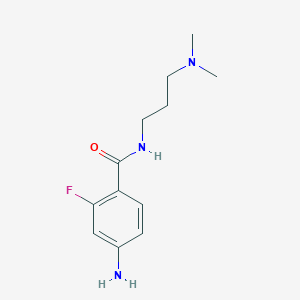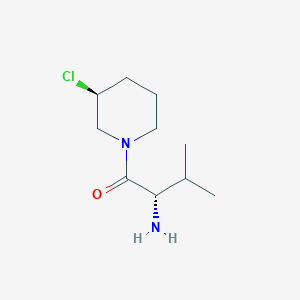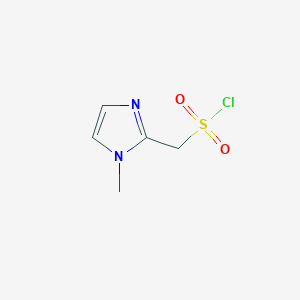
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-methyl-1H-imidazol-2-yl)methanol+SOCl2→(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify proteins and other biomolecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-1H-imidazol-4-yl)methanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the imidazole ring.
(1-methyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a sulfonyl chloride group.
2-(methylsulfonyl)-1H-imidazole: Lacks the methyl group at position 1.
Uniqueness
(1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride is unique due to the presence of both the imidazole ring and the sulfonyl chloride group
Propiedades
Fórmula molecular |
C5H7ClN2O2S |
|---|---|
Peso molecular |
194.64 g/mol |
Nombre IUPAC |
(1-methylimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-3-2-7-5(8)4-11(6,9)10/h2-3H,4H2,1H3 |
Clave InChI |
YIJRRZZJPCOPSC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
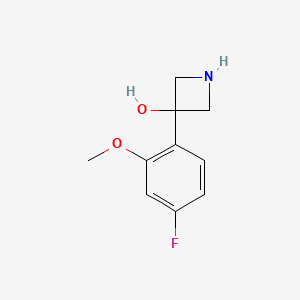
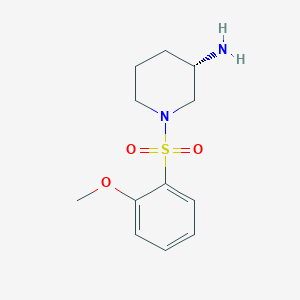
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
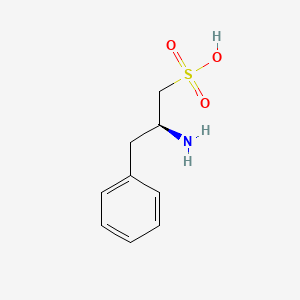
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
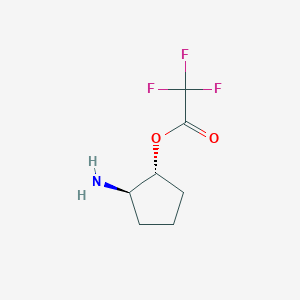

![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
